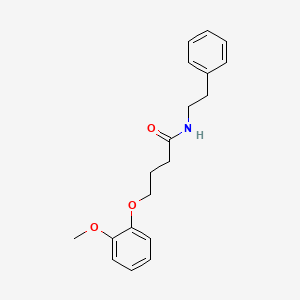

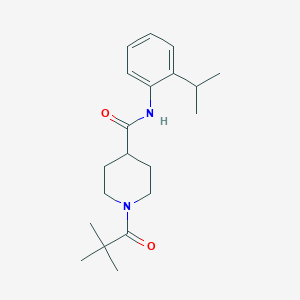

![molecular formula C22H20ClN5O B4631721 7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)

7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to the one , often involves complex reactions that allow for the introduction of various substituents into the quinoline ring. These synthetic routes can include Friedlander synthesis, reactions with amines, and various forms of cyclocondensation, providing a way to tailor the chemical properties of the resulting compounds for specific purposes (Domagala et al., 1988; Kim et al., 1990).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which contributes to the compound's aromaticity and influences its chemical behavior. Structural modifications, such as chloro, methyl, and pyrazole substitutions, can significantly impact the compound's electronic configuration, reactivity, and interaction with biological targets. Studies on similar compounds have shown how specific substituents affect molecular conformation and stability, providing insights into the design of more effective molecules (Portilla et al., 2008).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, which can be utilized to introduce or modify functional groups within the molecule. These reactions are crucial for further diversifying the chemical and pharmacological properties of quinoline-based compounds. The presence of specific functional groups can also facilitate interactions with enzymes and receptors, influencing the compound's biological activity (Sallam et al., 2000).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. These properties are critical for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation possibilities. Research into similar compounds has provided valuable data on how structural modifications can alter physical properties, aiding in the optimization of drug candidates (Yan et al., 2010).

Chemical Properties Analysis

The chemical properties of "7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide" and related compounds, such as reactivity, stability, and acidity/basicity, are fundamentally important for their biological activity. These properties determine the compound's interaction with biological systems, including its binding affinity for specific receptors or enzymes, and its ability to undergo metabolic transformations. Understanding these chemical properties is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles (Sheikhi-Mohammareh et al., 2023).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis of carboxamide derivatives, highlighting the chemical reactions used to create complex molecules with potential biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic properties against various cancer cell lines, suggesting the structural relevance of quinoline carboxamides in developing anticancer agents (Deady et al., 2003). Similarly, novel 3-quinoline carboxamides were optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, offering insights into the therapeutic potential of quinoline derivatives in cancer treatment (Degorce et al., 2016).

Mechanistic Insights and Biological Activity

Studies have also investigated the mechanistic aspects and biological activity of quinoline derivatives. The synthesis and evaluation of quinoline and pyrazole derivatives have shown promising antiproliferative activity against human cancer cell lines, emphasizing the importance of structural modifications in enhancing biological efficacy (Şeyma Cankara Pirol et al., 2014). This research underscores the utility of quinoline carboxamides in the design of new anticancer agents.

Structural and Electronic Properties

The structural and electronic properties of quinoline derivatives have been explored, with studies such as the synthesis of 10-dimethylamino derivatives of benzo[h]quinoline providing insights into their fluorescent properties and basicity. These findings have implications for the development of new materials and probes in chemical research (Pozharskii et al., 2016).

Propriétés

IUPAC Name |

7-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O/c1-13-18(23)8-7-16-17(22(29)25-11-15-12-28(3)27-14(15)2)10-20(26-21(13)16)19-6-4-5-9-24-19/h4-10,12H,11H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVLWRZKZYYFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CN(N=C3C)C)C4=CC=CC=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)

![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)

![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)

![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)

![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)

![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)